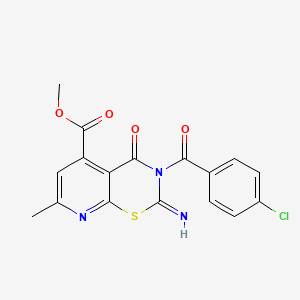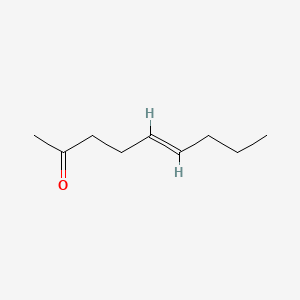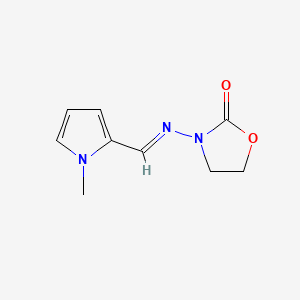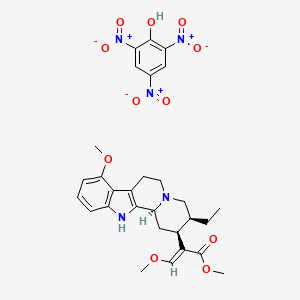
2H-Pyrido(3,2-e)-1,3-thiazine-5-carboxylic acid, 3,4-dihydro-3-(4-chlorobenzoyl)-2-imino-7-methyl-4-oxo-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Pyrido(3,2-e)-1,3-thiazine-5-carboxylic acid, 3,4-dihydro-3-(4-chlorobenzoyl)-2-imino-7-methyl-4-oxo-, methyl ester is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that combines pyridine, thiazine, and benzoyl groups, which may contribute to its diverse chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(3,2-e)-1,3-thiazine-5-carboxylic acid, 3,4-dihydro-3-(4-chlorobenzoyl)-2-imino-7-methyl-4-oxo-, methyl ester typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyridine Ring: Starting from a suitable pyridine precursor, various functional groups are introduced through electrophilic or nucleophilic substitution reactions.
Thiazine Ring Construction: The thiazine ring can be formed by cyclization reactions involving sulfur-containing reagents.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
化学反应分析
Types of Reactions
2H-Pyrido(3,2-e)-1,3-thiazine-5-carboxylic acid, 3,4-dihydro-3-(4-chlorobenzoyl)-2-imino-7-methyl-4-oxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action.
Medicine
In medicinal chemistry, the compound may be investigated as a potential drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development.
Industry
In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2H-Pyrido(3,2-e)-1,3-thiazine-5-carboxylic acid, 3,4-dihydro-3-(4-chlorobenzoyl)-2-imino-7-methyl-4-oxo-, methyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
相似化合物的比较
Similar Compounds
2H-Pyrido(3,2-e)-1,3-thiazine-5-carboxylic acid derivatives: Compounds with similar core structures but different substituents.
Benzoyl-substituted thiazines: Compounds with benzoyl groups attached to thiazine rings.
Methyl ester derivatives: Compounds with methyl ester functional groups.
Uniqueness
The uniqueness of 2H-Pyrido(3,2-e)-1,3-thiazine-5-carboxylic acid, 3,4-dihydro-3-(4-chlorobenzoyl)-2-imino-7-methyl-4-oxo-, methyl ester lies in its specific combination of functional groups and ring structures. This unique arrangement contributes to its distinct chemical properties and potential biological activities.
属性
CAS 编号 |
109493-46-1 |
|---|---|
分子式 |
C17H12ClN3O4S |
分子量 |
389.8 g/mol |
IUPAC 名称 |
methyl 3-(4-chlorobenzoyl)-2-imino-7-methyl-4-oxopyrido[3,2-e][1,3]thiazine-5-carboxylate |
InChI |
InChI=1S/C17H12ClN3O4S/c1-8-7-11(16(24)25-2)12-13(20-8)26-17(19)21(15(12)23)14(22)9-3-5-10(18)6-4-9/h3-7,19H,1-2H3 |
InChI 键 |
CENCMSMKLRVTKU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C(=N1)SC(=N)N(C2=O)C(=O)C3=CC=C(C=C3)Cl)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,4,5,6,7,10,11,12,13,16,17,18,19,19,20,20-hexadecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene](/img/structure/B12717039.png)











![(E)-but-2-enedioic acid;1-[1-[5-chloro-2-(3,4-dichlorophenyl)sulfanylphenyl]ethyl]-4-methylpiperazine](/img/structure/B12717128.png)
